
tyrphostin 51
Descripción general
Descripción
Es parte de una serie de compuestos diseñados para unirse al sitio de sustrato del dominio de la proteína tirosina quinasa (PTK) . La tirfostina 51 tiene una fórmula molecular de C13H8N4O3 y un peso molecular de 268.2 . Es conocida por su capacidad para inhibir los procesos de fosforilación en varios sistemas biológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la tirfostina 51 implica la reacción de 3,4,5-trihidroxibenzaldehído con malononitrilo y acetato de amonio en etanol . La reacción procede a través de una condensación de Knoevenagel seguida de ciclación para formar el producto deseado . El compuesto se purifica luego por recristalización a partir de etanol .
Métodos de producción industrial: La producción industrial de la tirfostina 51 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El compuesto se produce típicamente en reactores por lotes con condiciones controladas de temperatura y presión . El producto final se purifica utilizando técnicas como cristalización, filtración y secado .
Análisis De Reacciones Químicas
Tipos de reacciones: La tirfostina 51 experimenta diversas reacciones químicas, incluyendo:
Oxidación: La tirfostina 51 se puede oxidar para formar derivados de quinona.
Reducción: El compuesto se puede reducir para formar derivados de hidroquinona.
Sustitución: La tirfostina 51 puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos ciano.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.
Oxidación: Derivados de quinona.
Reducción: Derivados de hidroquinona.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Cell Apoptosis
- Study on Human Luteinized Granulosa Cells : Research demonstrated that Tyrphostin 51 inhibits the activation of MAPK and induces apoptosis in human luteinized granulosa cells. This effect was evidenced by increased caspase-3 activity and a higher percentage of apoptotic nuclei following treatment with this compound compared to controls .
- Colorectal Cancer Research : In studies involving human colorectal adenocarcinoma cells (SW480), this compound was shown to down-regulate EGF receptor expression and reduce apoptosis induced by EGF. The results indicated that combining EGF with this compound significantly decreased cell survival compared to EGF alone, highlighting its potential as a therapeutic agent in EGF-dependent tumors .
- Inhibition of Intimal Hyperplasia
-
Antimicrobial Activity
- Mycobacterial Infections : Recent findings indicated that this compound exhibits antimicrobial properties by reducing intracellular burdens of Mycobacterium tuberculosis in macrophages. It acts as an uncompetitive inhibitor against specific virulence factors, suggesting a novel application in treating tuberculosis and potentially other bacterial infections .
Table 1: Summary of Key Studies Involving this compound
Case Studies
-
Case Study on Ovarian Cancer :
A study investigated the effects of this compound on ovarian cancer cells, revealing that it could effectively induce apoptosis through MAPK pathway inhibition. The results suggested potential therapeutic applications for patients with EGF-dependent ovarian tumors. -
Case Study on Cardiovascular Health :
Another study focused on the application of this compound in preventing intimal hyperplasia in vascular grafts. The findings demonstrated significant reductions in smooth muscle cell proliferation, indicating its promise as a preventative treatment for restenosis.
Mecanismo De Acción
La tirfostina 51 ejerce sus efectos al inhibir la actividad de la quinasa del receptor EGF . Se une al sitio de sustrato del dominio PTK, evitando la fosforilación de residuos de tirosina en proteínas diana . Esta inhibición interrumpe las vías de señalización descendentes implicadas en la proliferación y supervivencia celular . Se ha demostrado que el compuesto suprime la actividad y la fosforilación de MAPK, lo que lleva a una reducción del crecimiento y la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares:
Tirfostina A51: Otro potente inhibidor de la proteína tirosina quinasa con efectos inhibitorios similares sobre la actividad de la quinasa del receptor EGF.
Tirfostina AG-82: Identificado como un inhibidor de la fosfatidilinositol 5-fosfato 4-quinasa.
Tirfostina AG-538: Un inhibidor competitivo de ATP de PI5P4Kα.
Singularidad: La tirfostina 51 es única debido a su unión específica al sitio de sustrato del dominio PTK, lo que permite una inhibición selectiva de la actividad de la quinasa del receptor EGF . Esta especificidad la convierte en una herramienta valiosa para estudiar las vías de señalización mediadas por el receptor EGF y desarrollar terapias dirigidas para enfermedades como el cáncer .
Actividad Biológica
Tyrphostin 51, a small molecular weight inhibitor, is primarily known for its role as a selective inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase activity. This compound is part of a series of tyrphostins designed to bind to the substrate subsite of protein tyrosine kinase (PTK) domains, making it a valuable tool in cancer research and therapeutic applications.
- Molecular Formula : C₁₃H₈N₄O₃
- Molecular Weight : 268.2 g/mol
- CAS Number : 126433-07-6
- Melting Point : 275 °C (with decomposition)
- IC₅₀ : 0.8 µM
This compound inhibits the phosphorylation processes mediated by EGF receptors, which are crucial for various cellular signaling pathways, including those involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in certain cell types, particularly in cancer cells.
Key Findings from Research
-
Inhibition of MAPK Activation :
- In human luteinized granulosa cells, this compound effectively inhibited the activation of the MAPK signaling pathway, leading to reduced phosphorylation and nuclear translocation of activated MAPK. This inhibition was associated with increased apoptosis, as indicated by caspase-3 activation and an increase in subdiploid apoptotic nuclei .
- Impact on Glycolipid Sulfotransferase Activity :
- Effects on Rat Hepatic Lectin :
- Contraction Response in Pulmonary Arteries :
Case Study 1: EGF Receptor Inhibition and Apoptosis
In a controlled study involving human luteinized granulosa cells from IVF aspirates, treatment with this compound led to significant reductions in MAPK activity and increased apoptosis rates. The findings support the hypothesis that EGF signaling is critical for cell survival in this context.
Case Study 2: Glycolipid Metabolism Regulation
Research involving human renal cancer cells showed that this compound could effectively inhibit glycolipid sulfotransferase activity through EGF receptor inhibition, suggesting a potential pathway for therapeutic intervention in renal cancers.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Tyrphostin 51 in inhibiting protein tyrosine kinases (PTKs)?
this compound (AG-183) acts as a competitive inhibitor of PTKs by targeting the ATP-binding site, thereby blocking kinase activity. It exhibits dose-dependent inhibition of PTK-mediated signaling pathways, such as volume-regulated anion channels (VRACs), as demonstrated in studies using radiolabeled taurine efflux assays . Researchers should validate its specificity using orthogonal assays (e.g., Western blotting for phosphotyrosine levels) and compare results with structurally related inhibitors (e.g., Tyrphostin A23) to rule off-target effects .
Q. What experimental protocols are recommended for assessing this compound’s efficacy in cellular assays?
- Cell Line Selection : Use PTK-expressing cell lines (e.g., BY-2 cells for clathrin-mediated endocytosis studies).
- Dosage Range : Start with 10–100 µM, as higher concentrations (>100 µM) may induce cytotoxicity.
- Controls : Include DMSO vehicle controls and active comparators (e.g., Tyrphostin A23 for RME inhibition).
- Endpoint Assays : Measure kinase activity via ELISA, intracellular ROS via fluorescence probes (e.g., DCFH-DA), or cellular responses like ion channel modulation .
- Data Validation : Replicate experiments across multiple biological replicates and use statistical tools (e.g., ANOVA with post-hoc tests) .
Q. How should researchers address variability in this compound’s inhibitory effects across cell types?
Variability may arise from differences in PTK isoform expression, cell permeability, or metabolic degradation. To mitigate this:
- Perform dose-response curves for each cell line.
- Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to assess stability.
- Use siRNA knockdown of specific PTKs to confirm target engagement .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in ROS production and clathrin-mediated endocytosis be resolved?
Studies show this compound inhibits ROS production but does not affect clathrin-mediated endocytosis, unlike Tyrphostin A23 . To resolve contradictions:
- Pathway Isolation : Use ROS scavengers (e.g., NAC) to decouple ROS effects from endocytosis.
- Time-Course Experiments : Monitor ROS and endocytosis simultaneously at multiple timepoints.
- Orthogonal Inhibitors : Combine this compound with clathrin-specific inhibitors (e.g., Pitstop-2) to identify additive/synergistic effects .
Q. What strategies optimize this compound’s selectivity in complex biological systems?
- Structural Analog Comparison : Test analogs like AG-126 (ERK/NF-κB inhibitor) to identify scaffold-specific effects .
- Proteomic Profiling : Use kinase activity profiling platforms (e.g., KinomeScan) to assess off-target kinase interactions.
- Computational Modeling : Dock this compound into PTK crystal structures to predict binding affinity and selectivity .
Q. How should researchers design studies to investigate this compound’s synergy with other kinase inhibitors?
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
- Pathway Mapping : Pair this compound with inhibitors of downstream effectors (e.g., MEK inhibitors) to identify nodal signaling intersections.
- In Vivo Validation : Test combinations in xenograft models with endpoints like tumor volume and phospho-PTK immunohistochemistry .
Q. Methodological Guidelines
Q. What are the best practices for ensuring experimental reproducibility with this compound?
- Compound Handling : Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis.
- Batch Consistency : Source from reputable suppliers (e.g., MedChemExpress) and verify purity via HPLC (>95%).
- Detailed Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthesis, characterization, and assay conditions .
Q. How should researchers analyze conflicting data on this compound’s off-target effects?
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify unintended signaling perturbations.
- CRISPR Validation : Generate PTK-knockout cell lines to isolate this compound’s primary vs. secondary effects.
- Literature Cross-Referencing : Compare findings with databases like PubChem BioAssay to flag known off-target interactions .
Q. Data Presentation and Compliance
Q. What criteria should this compound studies meet for publication in high-impact journals?
- Rigor : Include triplicate technical and biological replicates.
- Transparency : Deposit raw data in repositories like Figshare or Zenodo.
- Ethics : Comply with GDPR for human-derived data and disclose conflicts of interest .
Q. How to structure a manuscript’s methods section for this compound experiments?
- Synthesis : For novel analogs, report yields, NMR/HRMS data, and chromatographic purity.
- Assays : Specify equipment (e.g., plate reader models), software (e.g., GraphPad Prism), and statistical thresholds (e.g., p < 0.05).
- Reproducibility : Reference protocols from Nature Protocols or JoVE for standardized methodologies .
Propiedades
IUPAC Name |
(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UNXLUWIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017104 | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-90-5, 126433-07-6 | |
Record name | AG 183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin A 51 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.